molecular formula C12H13NS B1447584 [4-Methyl-3-(thiophen-2-yl)phenyl]methanamine CAS No. 1267443-95-7

[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine

Cat. No. B1447584
M. Wt: 203.31 g/mol
InChI Key: IGWYRJXKKBASDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Photocytotoxicity and Cellular Imaging

  • Iron(III) Catecholates for Photocytotoxicity and Imaging : Iron(III) complexes including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives showed photocytotoxic properties in red light and could interact with DNA. These complexes were used for cellular imaging and demonstrated potential for therapeutic applications (Basu et al., 2014).

Synthesis and Characterization

  • Synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine : This compound was synthesized and characterized using various spectroscopic techniques. It has implications in chemical research and material science (Shimoga et al., 2018).

Derivatives with Biological Activity

  • Derivatives of Phenylthiophen : Some derivatives of phenylthiophen, including 2-(4-substituted phenyl)thiophens, have shown potential biological activities. These derivatives have implications in medicinal chemistry and drug design (Beaton et al., 1976).

Catalytic Applications

  • Quinazoline-based Ruthenium Complexes : (4-Phenylquinazolin-2-yl)methanamine, a related compound, was used to synthesize ruthenium(II) complexes. These complexes demonstrated high efficiency in catalytic transfer hydrogenation reactions (Karabuğa et al., 2015).

Chemosensor Development

  • Chemosensor for Silver Ion : A derivative, 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine, was developed as a highly selective chemosensor for Ag(+) ions. This has potential applications in analytical chemistry (Tharmaraj et al., 2012).

Antiosteoclast Activity

  • Synthesis and Antiosteoclast Activity of Boronates : A family of boronates synthesized using (±)-piperidin-2-yl-methanamine showed moderate to high antiosteoclast and osteoblast activity, suggesting applications in bone health and osteoporosis research (Reddy et al., 2012).

Pincer Palladacycles

  • Synthesis of NCN′ Pincer Palladacycles : 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives were used in the synthesis of palladacycles, showing potential in catalytic applications and organometallic chemistry (Roffe et al., 2016).

Anticonvulsant Agents

  • Schiff Bases as Anticonvulsant Agents : Novel Schiff bases of 3-aminomethyl pyridine were synthesized and evaluated for anticonvulsant activity. This research contributes to the development of new treatments for seizures and epilepsy (Pandey & Srivastava, 2011).

Safety And Hazards

The safety and hazards of a specific compound depend on its specific structure and properties. Without specific information on “[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine”, it’s difficult to provide accurate safety and hazard information.


Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists1. They are looking to synthesize and investigate new structural prototypes with more effective pharmacological activity1.


Please note that this information is based on general knowledge about thiophene derivatives and phenylmethanamines, and may not apply directly to “[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine”. For more specific information, further research or consultation with a chemistry professional may be necessary.


properties

IUPAC Name

(4-methyl-3-thiophen-2-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-9-4-5-10(8-13)7-11(9)12-3-2-6-14-12/h2-7H,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWYRJXKKBASDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine
Reactant of Route 3
Reactant of Route 3
[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine
Reactant of Route 4
[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine
Reactant of Route 5
Reactant of Route 5
[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine
Reactant of Route 6
Reactant of Route 6
[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.